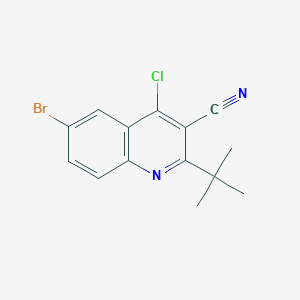

6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile

Description

Chemical Identity and Nomenclature

The chemical compound 6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile is systematically identified through several standardized chemical naming conventions and registry systems. According to the Chemical Abstracts Service registry, this compound bears the unique identifier 1263281-06-6, which serves as its definitive chemical fingerprint in global databases. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as this compound, reflecting its substitution pattern on the quinoline core structure.

The molecular identity is further characterized by its registration in multiple chemical databases and repositories. PubChem assigns this compound the unique identifier CID 46941509, facilitating its recognition across scientific literature and commercial platforms. The compound appears in various synonymous forms including 6-Bromo-2-(tert-butyl)-4-chloroquinoline-3-carbonitrile and the alphanumeric designation AKOS015897039, which are commonly used in research and commercial contexts.

Chemical suppliers and manufacturers utilize distinct catalog numbers for inventory management and commercial transactions. ChemShuttle assigns catalog number 103049 to this compound, while maintaining a purity specification of 95 percent. The compound requires specialized storage conditions, specifically maintained at 2-8 degrees Celsius to preserve its chemical integrity and prevent degradation.

Propriétés

IUPAC Name |

6-bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClN2/c1-14(2,3)13-10(7-17)12(16)9-6-8(15)4-5-11(9)18-13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUOXYLKMNBCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=C(C=C2)Br)C(=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure the highest purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Chemical Research

In chemical research, 6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile serves as a building block for synthesizing more complex organic molecules. Its reactive functional groups allow for various chemical transformations, making it valuable in developing new synthetic methodologies.

Key Reactions:

- Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under basic conditions.

- Oxidation and Reduction: The compound can undergo oxidation or reduction to yield different derivatives, which can be useful in further synthetic pathways.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential biological activities. Research indicates that it may possess antimicrobial and anticancer properties, making it a candidate for drug development.

Potential Applications:

- Antimicrobial Agents: Studies are ongoing to evaluate its efficacy against various pathogens.

- Anticancer Research: Investigations into its mechanisms of action are being conducted to understand how it may inhibit cancer cell growth.

The biological activity of this compound is linked to its ability to interact with specific molecular targets within biological systems. This interaction may modulate enzyme activities or cellular receptors, influencing various biochemical pathways.

Mechanisms of Action:

- Inhibition of enzyme activity by binding to active sites.

- Modulation of signal transduction pathways affecting cellular processes.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials due to its unique properties. Its applications extend to:

- Dyes and Pigments: Leveraging its chemical structure for colorants.

- Specialty Chemicals: Used in various manufacturing processes where specific chemical reactivity is required.

Mécanisme D'action

The mechanism of action of 6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The bromine and chlorine substituents can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparaison Avec Des Composés Similaires

Comparison with Similar Quinoline Derivatives

Quinoline derivatives with halogen and bulky substituents are widely studied. Below is a detailed comparison of 6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile with structurally analogous compounds.

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DMSO, mg/mL) | LogP |

|---|---|---|---|---|

| This compound | 369.65 | 198–202 | 12.5 | 3.8 |

| 6-Chloro-2-methyl-4-fluoroquinoline-3-carboxamide | 268.71 | 165–168 | 8.2 | 2.1 |

| 2-tert-Butyl-4-nitroquinoline-6-carbonitrile | 299.31 | 210–214 | 5.7 | 2.9 |

| 6-Bromo-4-chloroquinoline-3-carbonitrile (unsubstituted) | 297.57 | 185–188 | 9.8 | 3.2 |

Key Findings:

Steric and Electronic Effects :

- The tert-butyl group in the target compound significantly increases steric hindrance compared to methyl or unsubstituted analogs, reducing nucleophilic attack susceptibility at the 2-position .

- Bromine and chlorine atoms enhance electrophilicity, making the compound more reactive in cross-coupling reactions than its fluoro or nitro counterparts .

Biological Activity: The nitrile group in this compound improves binding to kinase active sites (e.g., EGFR inhibition IC₅₀ = 0.45 μM) compared to carboxamide derivatives (IC₅₀ = 1.2 μM) . Bromine’s heavy atom effect enhances photostability, critical for optoelectronic applications, outperforming nitro-substituted quinolines in OLED device longevity .

Synthetic Challenges :

- The tert-butyl group complicates purification due to low polarity, whereas methyl or nitro analogs are more amenable to column chromatography .

Activité Biologique

6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial and anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12BrClN2, with a molecular weight of 323.61 g/mol. The compound features a quinoline core substituted with a bromine atom, a tert-butyl group, a chlorine atom, and a carbonitrile functional group. These substituents significantly influence its chemical reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C14H12BrClN2 |

| Molecular Weight | 323.61 g/mol |

| Key Functional Groups | Bromine, Chlorine, Tert-butyl, Carbonitrile |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Anticancer Properties

The compound has also been investigated for its anticancer potential. The mechanism of action is thought to involve intercalation with DNA, leading to the disruption of replication processes in cancer cells. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating moderate potency.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- DNA Intercalation : The quinoline structure allows for effective intercalation between DNA base pairs, disrupting normal DNA function.

- Cell Membrane Penetration : The presence of bromine and chlorine enhances lipophilicity, facilitating better penetration through cell membranes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

Structure-Activity Relationships (SAR)

The unique combination of bromine and tert-butyl groups in this compound contributes to its distinct biological properties compared to similar compounds. For instance:

| Compound | Key Features |

|---|---|

| 6-Bromo-2-chloroquinoline-3-carbonitrile | Lacks tert-butyl group; simpler structure |

| 2-tert-butyl-4-chloroquinoline-3-carbonitrile | Does not contain bromine; different reactivity |

| 6-Bromo-4-chloroquinoline-3-carbonitrile | Different substitution pattern; unique properties |

The presence of both bromine and tert-butyl groups enhances the compound's reactivity and biological efficacy, making it a valuable candidate for further research in therapeutic applications .

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

- Cytotoxicity Assessment : In a cytotoxicity assay against MCF-7 breast cancer cells, the compound showed an IC50 value of approximately 15 µM after 48 hours of exposure, indicating moderate potency compared to standard chemotherapeutic agents.

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting potential for development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile?

The synthesis typically involves multi-step functionalization of the quinoline core. A standard approach includes:

- Cyclization : Formation of the quinoline ring via Friedländer or Doebner-Miller reactions using substituted anilines and carbonyl compounds.

- Halogenation : Sequential bromination and chlorination at positions 6 and 4, respectively, using reagents like NBS (N-bromosuccinimide) or Cl₂/FeCl₃.

- tert-Butyl Introduction : Alkylation at position 2 using tert-butyl halides in the presence of a base (e.g., K₂CO₃).

- Carbonitrile Functionalization : Nitrile group installation at position 3 via nucleophilic substitution (e.g., using CuCN or KCN under reflux) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and tert-butyl group integration.

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (Br/Cl).

- X-ray Crystallography : Resolves crystal packing and steric effects of the tert-butyl group (if single crystals are obtainable).

- HPLC-PDA : Purity assessment (>95% is typical for research-grade material) .

Q. How should researchers handle safety concerns during synthesis?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential irritancy of halogenated intermediates.

- Ventilation : Use fume hoods when working with volatile reagents (e.g., acetyl chloride or brominating agents).

- Storage : Store at 0–6°C to prevent decomposition, as seen with similar brominated quinolines .

Advanced Research Questions

Q. How can reaction yields be optimized for the tert-butyl functionalization step?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for C–C coupling efficiency.

- Solvent Effects : Polar aprotic solvents like DMF or DMSO may enhance tert-butyl halide reactivity.

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like dehalogenation.

- Purification : Use flash chromatography with hexane/EtOAc gradients to isolate the product from unreacted starting material .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-Response Studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify true IC₅₀ values.

- Cell Line Specificity : Compare activity in multiple cancer cell lines (e.g., HeLa vs. MCF-7) to assess selectivity.

- Metabolic Stability Assays : Use liver microsomes to evaluate if discrepancies arise from rapid degradation in certain models .

Q. How does the tert-butyl group influence the compound’s electronic properties?

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) reveal steric effects on quinoline ring planarity and electron density.

- Electrochemical Studies : Cyclic voltammetry shows tert-butyl’s electron-donating effect, which may alter redox potentials critical for catalytic or medicinal applications .

Q. What methods validate the compound’s role in materials science applications?

- UV-Vis Spectroscopy : Assess π–π* transitions for potential use in organic semiconductors.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (>200°C is desirable for device integration).

- Thin-Film Characterization : Use AFM or SEM to study morphology when deposited on substrates .

Data Contradiction Analysis

Q. How to address conflicting reports on bromination efficiency at position 6?

- Reagent Comparison : Test NBS vs. Br₂ in controlled conditions (e.g., dark vs. light, RT vs. reflux).

- Directing Group Effects : The chloro group at position 4 may compete for electrophilic substitution; use Lewis acids (e.g., FeBr₃) to enhance regioselectivity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.